molecular formula C13H14ClF3N2O2 B2473822 N-(4-chlorobenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2320504-91-2

N-(4-chlorobenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No. B2473822
CAS RN: 2320504-91-2
M. Wt: 322.71
InChI Key: RCDODWSGIDKORA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, commonly known as CT-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CT-1 belongs to the class of azetidine carboxamides and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis and Medicinal Importance

Synthesis of Azetidinone Derivatives : A series of N-[3-(2-amino-5-nitrothiazolyl)-propyl]-4-(substitutedphenyl)-3-chloro-2-oxo-1-azetidine-carboxamide compounds have been synthesized and characterized. These compounds have shown promising antibacterial, antifungal, antitubercular, and anti-inflammatory activities, highlighting the azetidinone scaffold's potential for developing new therapeutic agents (Samadhiya, Sharma, & Srivastava, 2013).

Antidepressant and Nootropic Activities : Another study synthesized and evaluated N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides for their antidepressant and nootropic activities. The findings suggest the azetidinone skeleton's potential as a CNS active agent, which can be further explored for developing more potent and safe CNS active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Ring-Expansion Reactions and Novel Motifs

Ring-Expansion Reactions : A study explored the transition metal-free reaction between N-oxiranylmethyl benzenesulfonamide and β-chloro-cinnamaldehyde, leading to functionalized azetidines, 2,3-dihydrofurans, or dioxa-3-azabicyclonone-4-ene motifs depending on the conditions used. These reactions provide insights into the synthesis of novel structures with potential applications in medicinal chemistry (Suraj & Swamy, 2022).

Inhibitors of Gene Expression

NF-kappaB and AP-1 Gene Expression Inhibitors : Research into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide revealed its role as an inhibitor of NF-kappaB and AP-1 transcription factors. These findings are significant for developing new therapeutic agents targeting these transcription factors for treating various diseases (Palanki et al., 2000).

Anti-Tubercular Scaffold

Anti-Tubercular Azetidine Derivatives : A study focusing on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showcased promising in vitro anti-tubercular activity. This research opens pathways for developing new anti-tubercular agents based on the azetidinone scaffold, demonstrating its versatility in drug design (Nimbalkar et al., 2018).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O2/c14-10-3-1-9(2-4-10)5-18-12(20)19-6-11(7-19)21-8-13(15,16)17/h1-4,11H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDODWSGIDKORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

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